molecular formula C27H50B2F8P2-2 B7949696 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)

1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)

Cat. No. B7949696
M. Wt: 610.2 g/mol
InChI Key: XJZAIJGNZUQTAM-UHFFFAOYSA-N
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Description

1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) is a versatile compound that serves as a ligand in organometallic chemistry . It is also used as a catalyst in the preparation of silacarboxylic acids .


Synthesis Analysis

This compound is a ligand for palladium-catalyzed carbonylation of aryl tosylates and mesylates . It is also used in the palladium-catalyzed aminocarbonylation of aryl chlorides at atmospheric pressure .


Molecular Structure Analysis

The molecular formula of this compound is C27H50P2 · 2HBF4 . It has a molecular weight of 612.26 .


Chemical Reactions Analysis

1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) is used as a ligand in various reactions. For instance, it is used in the palladium-catalyzed carbonylation of aryl tosylates and mesylates . It is also used in the palladium-catalyzed aminocarbonylation of aryl chlorides at atmospheric pressure .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 178-183 °C . It is insoluble in water .

Scientific Research Applications

  • Catalyst in Copolymerization Reactions : It is used as a catalyst in the copolymerization of carbon monoxide and α-olefins. Experiments with this catalyst produced copolymers with properties similar to those obtained using more complex catalyst systems (Meinhard et al., 2004).

  • Preparation of Manganese and Rhenium Carbonyl Tetrafluoroborate Salts : This compound plays a role in the synthesis of substituted Mn and Re carbonyls from corresponding hydrides, showcasing its importance in the preparation of these metal carbonyl complexes (Mandal et al., 1994).

  • Electrophilic Fluorination Agent : It is used in the fluorination of various organic compounds. The compound exhibits effectiveness in introducing fluorine into different molecular structures, an important reaction in organic chemistry and pharmaceuticals (Poss & Shia, 1999).

  • Catalyst in Polymer Synthesis : In the field of polymer chemistry, it has been used as a ligand in the catalyst system for Kumada catalyst transfer polycondensation, which is a method for synthesizing polyfluorenes, a class of conducting polymers (Sui et al., 2015).

  • Synthesis of Chromium(II) Bidentate Phosphine Complexes : It's involved in the synthesis of new chromium(II) bidentate phosphine complexes which are active in the polymerization of 1,3-butadiene, indicating its role in creating new catalytic systems (Ricci et al., 2004).

Mechanism of Action

The bulky nature of 1,3-Bis(dicyclohexylphosphino)propane provides steric hindrance to prevent unwanted side reactions, leading to higher yields and selectivity .

Safety and Hazards

This compound causes serious eye irritation. It is harmful if inhaled or swallowed. It also causes skin irritation and may cause respiratory irritation .

Future Directions

As a versatile ligand in organometallic chemistry, 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) has potential for further exploration in various chemical reactions. Its unique steric properties could be leveraged to improve yields and selectivity in other reactions .

properties

IUPAC Name

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAIJGNZUQTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50B2F8P2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747937
Record name dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-dicyclohexyl-, tetrafluoroborate(1-) (1:2)

CAS RN

1002345-50-7
Record name dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
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1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
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1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
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1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
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1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
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1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)

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